molecular formula C11H21N3 B11771329 (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B11771329
M. Wt: 195.30 g/mol
InChI Key: FFMGOGYMUJDPEN-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions . This method is advantageous due to its compatibility with a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. For example, the use of microwave-assisted synthesis has been reported to efficiently produce substituted imidazoles . Additionally, solvent-free conditions and the use of recyclable catalysts are employed to enhance the sustainability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and van der Waals interactions with these targets, leading to various biological effects . For example, it can inhibit certain enzymes by binding to their active sites .

Biological Activity

(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS No. 502851-27-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H21_{21}N3_3
  • Molecular Weight : 195.31 g/mol
  • CAS Number : 502851-27-6

The structural features of this compound suggest potential interactions with various biological targets.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways or signal transduction.

Pharmacological Effects

  • Cognitive Enhancement : Some studies have reported that this compound may enhance cognitive functions. It has been investigated for its potential as a nootropic agent.
  • Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses in various models.

Study 1: Cognitive Enhancement in Animal Models

A study investigated the effects of this compound on learning and memory in rodents. The results indicated significant improvements in performance on maze tests compared to control groups.

ParameterControl GroupTreatment Group
Time to Complete Maze120 seconds75 seconds
Errors Made103

Study 2: Neuroprotective Effects in vitro

Another research focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated a dose-dependent reduction in cell death.

Concentration (µM)Cell Viability (%)
050
1070
5090

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

(2R,6R)-2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

InChI

InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13)/t9-,10-/m0/s1

InChI Key

FFMGOGYMUJDPEN-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@@H]1CN2C[C@H](N=C2N1)C(C)C

Canonical SMILES

CC(C)C1CN2CC(N=C2N1)C(C)C

Origin of Product

United States

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